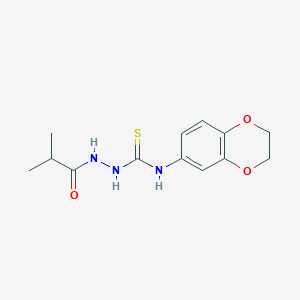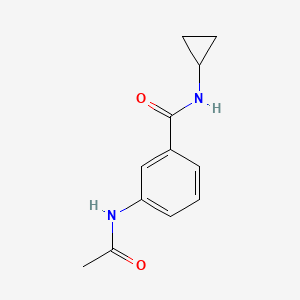![molecular formula C19H20N2O2S B4665171 N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4665171.png)
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 is currently being investigated in preclinical and clinical studies for the treatment of various hematologic malignancies.
Wirkmechanismus
BTK is a key signaling molecule in BCR signaling, which is essential for the survival and proliferation of B-cell malignancies. BTK is activated by the binding of antigen to the BCR, leading to downstream signaling pathways that promote cell survival and proliferation. N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide inhibits BTK activity by binding to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide has been shown to inhibit BTK activity and downstream signaling pathways in B-cell malignancies, leading to decreased proliferation and survival of tumor cells. In preclinical studies, N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide for lab experiments include its specificity for BTK and its efficacy in preclinical studies of B-cell malignancies. However, limitations include its potential toxicity and off-target effects, as well as the need for further preclinical and clinical studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For the development of N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. Other potential applications of BTK inhibitors, including N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide, include the treatment of autoimmune diseases and inflammatory disorders. Further research is also needed to identify biomarkers that can predict response to BTK inhibitors and to develop strategies to overcome resistance to these agents.
Wissenschaftliche Forschungsanwendungen
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide has been shown to be effective in preclinical studies of B-cell malignancies. In vitro studies have demonstrated that N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma and leukemia cells. In vivo studies in mouse models of B-cell lymphoma have shown that N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide inhibits tumor growth and prolongs survival.
Eigenschaften
IUPAC Name |
N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-13-6-8-14(9-7-13)17-12(2)24-19(15(17)11-20)21-18(22)16-5-4-10-23-16/h6-9,16H,3-5,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQBZFRRSLFTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-4-propylbenzenesulfonamide](/img/structure/B4665090.png)
![ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate](/img/structure/B4665092.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4665093.png)

![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4665102.png)
![methyl 2-{[(2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4665109.png)


![N-bicyclo[2.2.1]hept-2-yl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4665152.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide](/img/structure/B4665161.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4665177.png)
![N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4665179.png)
